![molecular formula C8H8N2 B14655300 1H-Pyrrolo[1,2-A][1,3]diazepine CAS No. 42424-05-5](/img/structure/B14655300.png)
1H-Pyrrolo[1,2-A][1,3]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[1,2-A][1,3]diazepine is a heterocyclic compound that has garnered significant attention due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and diazepine ring system, which contributes to its pharmacological properties. It has been studied for its potential therapeutic applications, including its role as an anxiolytic, sedative, and antiepileptic agent .
準備方法
The synthesis of 1H-Pyrrolo[1,2-A][1,3]diazepine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction using a seven-membered ring heterocyclic ketene aminal (HKA), an activated methylene compound, and either arylglyoxal monohydrates or salicylaldehyde . This method offers mild reaction conditions and does not require a catalyst, making it an attractive approach for synthesizing this compound.
Another approach involves the cyclization of bifunctional 1-(2-carboxyaryl) pyrrolecarbaldehyde under Ugi reaction conditions . This method leverages the electrophilic substitution in the pyrrole ring to form the diazepine cycle.
化学反応の分析
1H-Pyrrolo[1,2-A][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1H-Pyrrolo[1,2-A][1,3]diazepine has been extensively studied for its scientific research applications across various fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural products.
Medicine: It has potential therapeutic applications as an anxiolytic, sedative, and antiepileptic agent.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
作用機序
The mechanism of action of 1H-Pyrrolo[1,2-A][1,3]diazepine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the central nervous system, particularly the gamma-aminobutyric acid (GABA) receptors . This modulation leads to its anxiolytic and sedative properties. Additionally, the compound’s antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
1H-Pyrrolo[1,2-A][1,3]diazepine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A][1,4]diazepine: This compound also features a fused pyrrole and diazepine ring system but differs in the position of the nitrogen atoms.
Pyrido[1,2-A][1,3]diazepine: This compound contains a pyridine ring fused with a diazepine ring.
The uniqueness of this compound lies in its
特性
CAS番号 |
42424-05-5 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC名 |
1H-pyrrolo[1,2-a][1,3]diazepine |
InChI |
InChI=1S/C8H8N2/c1-2-6-10-7-3-4-8(10)9-5-1/h1-7,9H |
InChIキー |
AKKFAQPJRBPRKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=CC=CN2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
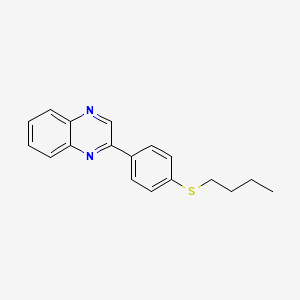
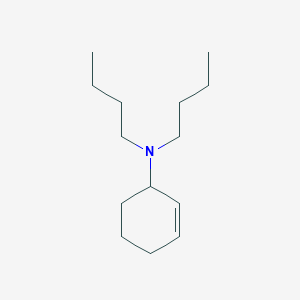
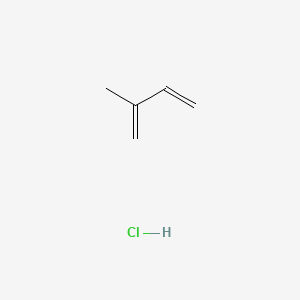
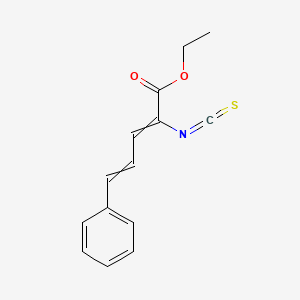
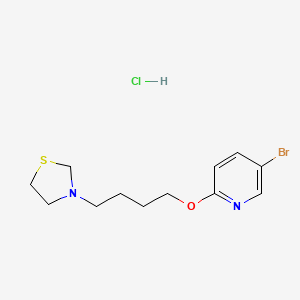


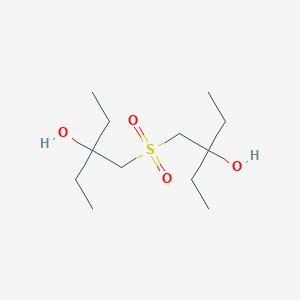
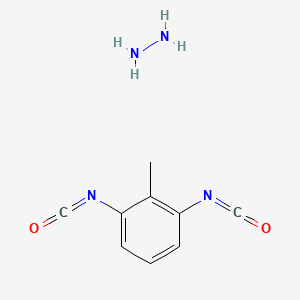

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

